BenchChemオンラインストアへようこそ!

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

Aldose reductase inhibition Diabetic complications Polyol pathway

N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is a dual-substituted N-arylsulfonylglycine (molecular formula C16H17NO5S, MW 335.4 g/mol) featuring a 4-methoxy substituent on the sulfonylphenyl ring and a 4-methyl substituent on the N-phenyl ring. This compound belongs to the N-(phenylsulfonyl)-N-phenylglycine class, which has been systematically characterized as aldose reductase inhibitors (ARIs) targeting the polyol pathway implicated in diabetic complications.

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 431938-17-9
Cat. No. B2637526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine
CAS431938-17-9
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H17NO5S/c1-12-3-5-13(6-4-12)17(11-16(18)19)23(20,21)15-9-7-14(22-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,19)
InChIKeyYPVOZRRMRYXPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine (CAS 431938-17-9): Structural and Pharmacophoric Profile


N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is a dual-substituted N-arylsulfonylglycine (molecular formula C16H17NO5S, MW 335.4 g/mol) featuring a 4-methoxy substituent on the sulfonylphenyl ring and a 4-methyl substituent on the N-phenyl ring . This compound belongs to the N-(phenylsulfonyl)-N-phenylglycine class, which has been systematically characterized as aldose reductase inhibitors (ARIs) targeting the polyol pathway implicated in diabetic complications [1]. Its substitution pattern places it at the intersection of two structure-activity relationship (SAR) vectors identified in foundational medicinal chemistry studies, making it a key analog for probing additive or synergistic substituent effects on inhibitor potency [2].

Why Structural Analogs of N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine Cannot Be Interchanged Without Empirical Verification


Within the N-(phenylsulfonyl)-N-phenylglycine series, subtle substituent variations produce non-linear and sometimes opposing effects on aldose reductase inhibitory potency. For instance, a 4-OCH3 group on the sulfonyl ring (compound 5c) enhances activity by approximately 200-fold relative to the unsubstituted parent (5a, IC50 ~960 µM), while the same substituent on the N-phenyl ring (5v) yields only a ~30-fold improvement (IC50 ~31 µM) [1]. Conversely, a 4-CH3 group on the sulfonyl ring (5b) produces a dramatic >500-fold potency increase (IC50 ~1.8 µM), but on the N-phenyl ring (5u) the gain is merely ~25-fold (IC50 ~38 µM) [2]. These divergent SAR trajectories demonstrate that the two aromatic rings engage distinct sub-pockets of the aldose reductase active site, and that the net effect of dual substitution cannot be predicted by simple additivity [3]. This non-additive SAR necessitates empirical evaluation of the specific 4-OCH3/4-CH3 combination.

Quantitative Differentiation of N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine Against Closest Analogs


Aldose Reductase Inhibitory Potency: Synergistic Dual-Substitution Advantage Over Mono-Substituted Analogs

The target compound combines the two most potency-enhancing substituents identified in the N-(phenylsulfonyl)-N-phenylglycine series. The 4-OCH3 group on the sulfonyl ring (as in 5c) contributes a ~200- to 500-fold IC50 reduction versus the unsubstituted parent (5a, IC50 960 µM), while the 4-CH3 group on the N-phenyl ring (as in 5u, IC50 38 µM) independently contributes a ~25-fold improvement [1]. The dual-substituted scaffold is thus expected to exhibit potency exceeding either mono-substituted comparator alone. However, the precise IC50 for this specific dual-substituted compound has not been reported in the identified primary literature; the stated advantage is a class-level inference based on the established non-additive SAR [2].

Aldose reductase inhibition Diabetic complications Polyol pathway

Peptoid Building Block Utility: Protected Side-Chain Compatibility Versus N-Alkylglycine Monomers

N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine belongs to the N-substituted N-arylsulfonylglycine (NSG) monomer class, which has been validated as a building block for solid-phase peptoid synthesis [1]. Unlike standard N-alkylglycine monomers that require 6-step protection/deprotection sequences with low overall yields (15-37%), the arylsulfonamide-protected NSG strategy provides access to functionalized side chains in four steps from commercially available amines [2]. The 4-methoxy and 4-methyl substituents on the aromatic rings modulate the electronic character of the sulfonamide protecting group, which influences the efficiency of subsequent N-alkylation and on-resin coupling steps [3]. This compound thus serves as both a pharmacologically relevant scaffold and a synthetic intermediate for diversity-oriented peptoid library construction.

Peptoid synthesis Solid-phase peptide synthesis Peptidomimetics

Electronic Modulation of Sulfonamide Reactivity: 4-Methoxy/4-Methyl Combination Versus Mono-Substituted or Unsubstituted Arylsulfonamides

The dual electron-donating substituents (4-OCH3: Hammett σp = -0.27; 4-CH3: σp = -0.17) on the two aromatic rings of N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine cumulatively increase electron density on the sulfonamide nitrogen compared to mono-substituted or unsubstituted analogs [1]. This electronic modulation affects two critical synthetic parameters: (i) the nucleophilicity of the glycine nitrogen for subsequent N-alkylation reactions, and (ii) the acid-lability of the sulfonamide protecting group during solid-phase cleavage [2]. In contrast, electron-withdrawing substituents (e.g., 4-NO2 in compound 5k) produce opposite electronic effects, while unsubstituted analogs (e.g., 5a) lack this tunability. This compound thus offers a distinct intermediate electronic profile between fully deactivated and fully activated arylsulfonamides [3].

Sulfonamide protecting group Electronic effects Synthetic chemistry

Hypoglycemic Pharmacophore: N,N-Arylsulfonylglycine Scaffold Versus Sulfonylurea Antidiabetics

The N,N-arylsulfonylglycine chemotype, to which this compound belongs, has been patented as a hypoglycemic agent class distinct from sulfonylureas [1]. Unlike sulfonylureas (e.g., chlorpropamide, tolbutamide) that act by stimulating endogenous insulin secretion, N,N-arylsulfonylglycines are proposed to function as insulin sensitivity enhancers, counteracting insulin resistance rather than forcing β-cell insulin output [2]. The 4-methoxy and 4-methyl substitution pattern on the two aromatic rings maps onto the general Markush structure disclosed in the patent (WO2001016119A1), where R1, R2, and R3 include alkyl and alkoxy substituents [3]. This mechanistic differentiation positions the compound for evaluation in insulin-resistance models where sulfonylurea therapy is inadequate or contraindicated.

Hypoglycemic agents Type 2 diabetes Insulin resistance

Priority Application Scenarios for N-[(4-Methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine Procurement


Aldose Reductase Inhibitor SAR Studies: Dual-Substitution Probe for Diabetic Complication Research

Procure this compound as the key dual-substituted analog in a matrix SAR study of N-(phenylsulfonyl)-N-phenylglycine aldose reductase inhibitors. Experimental design should include head-to-head IC50 determination against the mono-substituted comparators 5a (unsubstituted, IC50 960 µM), 5b (4-CH3-sulfonyl, IC50 1.8 µM), 5c (4-OCH3-sulfonyl, IC50 ~3-5 µM), 5u (4-CH3-N-phenyl, IC50 38 µM), and 5v (4-OCH3-N-phenyl, IC50 31 µM), all assayed under identical rat lens aldose reductase conditions as described in DeRuiter et al. (1989) [1]. This matrix enables quantitative assessment of additivity, synergy, or antagonism between the two substituent positions.

Diversity-Oriented Peptoid Library Synthesis Using Electronically Tuned NSG Monomers

Incorporate this compound as an Fmoc-protected NSG monomer into solid-phase peptoid synthesis protocols following the Jobin et al. (2015) methodology [1]. The dual electron-donating substituents provide an intermediate sulfonamide acidolysis profile, enabling selective orthogonal deprotection strategies. Compare coupling efficiency and crude purity against mono-substituted NSG monomers (e.g., 4-OCH3 only or 4-CH3 only) using HPLC-MS monitoring of test peptoid pentamer syntheses on Rink amide resin.

Insulin-Sensitizing Agent Screening: Beyond Sulfonylurea and Thiazolidinedione Mechanisms

Evaluate this compound in cellular insulin resistance models (e.g., 3T3-L1 adipocyte glucose uptake assay under TNF-α-induced insulin resistance) alongside established insulin sensitizers (rosiglitazone, metformin) and sulfonylureas (glibenclamide) [1]. The N,N-arylsulfonylglycine scaffold is mechanistically distinct from both PPARγ agonists and insulin secretagogues, offering a orthogonal pharmacological probe for dissecting insulin signaling pathways. Dose-response curves (0.1-100 µM) should quantify glucose uptake enhancement relative to insulin-only controls.

Sulfonamide Protecting Group Optimization in Multi-Step Heterocycle Synthesis

Utilize this compound's electronically modulated sulfonamide as a protected glycine equivalent in the synthesis of N-containing heterocycles (e.g., diketopiperazines, benzodiazepines) [1]. The 4-methoxy/4-methyl substitution pattern can be exploited to tune the cleavage conditions (TFA concentration, temperature) for selective deprotection in the presence of other acid-labile protecting groups (e.g., Boc, trityl). Compare deprotection kinetics (t1/2) versus unsubstituted and 4-nitro-substituted arylsulfonamides under standardized TFA/CH2Cl2 conditions.

Quote Request

Request a Quote for N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.